2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and linked via an ethyl chain to the sulfonamide moiety. The chloro-substituted benzene ring may enhance lipophilicity and metabolic stability, while the ethoxy group could influence electronic properties and binding interactions. Synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyridazinone derivatives (e.g., ).
Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-28-16-9-7-15(8-10-16)18-11-12-20(25)24(23-18)14-13-22-29(26,27)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHPWYTYDFLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and synthesis, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group, an ethoxyphenyl moiety, and a pyridazinone structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown notable cytotoxic effects against various cancer cell lines. For instance, the antiproliferative activity was evaluated using the MTT assay across several tumor cell lines, including:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HepG2 | 15.4 | Moderate |
| NCI-H2170 | 12.8 | High |
| 769-P | 9.5 | Very High |
These results indicate that the compound exhibits significant cytotoxicity, particularly against the renal adenocarcinoma cell line (769-P), which is crucial for developing targeted cancer therapies .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation. Molecular docking studies suggest that it binds effectively to the active sites of phosphoinositide kinase (PI3K), disrupting signaling pathways essential for cancer cell survival .
Additionally, the compound's sulfonamide group is believed to interfere with folic acid synthesis in microorganisms, thereby exhibiting both antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Starting materials include substituted benzenesulfonamides and various reagents for functional group modifications. The reaction conditions must be carefully controlled to optimize yield and purity.
Synthetic Route Overview
- Formation of Pyridazine Ring : Reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reaction : Introduction of ethoxy and chloro groups via electrophilic aromatic substitution.
- Final Coupling : Formation of the sulfonamide linkage through nucleophilic substitution.
Case Studies
A study published in Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, including our compound, demonstrating their effectiveness against multiple cancer cell lines. The findings indicated that structural modifications significantly enhanced biological activity, emphasizing the importance of chemical diversity in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
Key Structural Differences :
- The target compound lacks the piperazine/piperidine rings seen in and , which are critical for CNS activity in analogues like 3 and 6f .
- Compared to 5a , the ethoxy group in the target may offer better metabolic stability than the benzyloxy group, which is prone to oxidative cleavage .
- The ethyl linker in the target compound contrasts with the acetamide or propanamide chains in 6e-h , which may alter solubility and target engagement .
Functional Group Impact on Bioactivity
- Chloro-benzenesulfonamide : Common in diuretics (e.g., chlorsulfuron) and kinase inhibitors; enhances binding to hydrophobic enzyme pockets .
- Ethoxy vs. Methoxy : Ethoxy groups generally increase lipophilicity and membrane permeability compared to methoxy, as seen in pesticidal sulfonamides ().
- Pyridazinone Core: Known for anti-inflammatory and cardiotonic effects; substitution at the 3-position (e.g., ethoxyphenyl) modulates electronic density and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols should prioritize controlled reaction conditions, including solvent selection (e.g., dimethylformamide for sulfonamide bond formation) and temperature optimization (e.g., 60–80°C for nucleophilic substitution steps). Reagents such as sodium hydroxide can facilitate deprotonation, while HPLC monitoring ensures intermediate purity (≥95%) . Post-synthetic purification via column chromatography or recrystallization in polar aprotic solvents is critical for isolating the final compound .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are indispensable for verifying molecular weight and substituent positions. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for structurally analogous sulfonamides . Infrared (IR) spectroscopy further confirms functional groups like the sulfonamide S=O stretch (~1350 cm⁻¹) .
Q. How does the ethoxyphenyl substituent influence the compound's physicochemical properties?
- Methodological Answer : The 4-ethoxyphenyl group enhances lipophilicity (logP ~3.5), as inferred from similar pyridazinone derivatives . Computational modeling (e.g., DFT calculations) can predict solubility and partition coefficients, while experimental validation via shake-flask methods in octanol/water systems provides empirical data .
Advanced Research Questions
Q. What experimental strategies can address contradictory reports on this compound's kinase inhibition efficacy?
- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentration differences in kinase assays). Standardize protocols using recombinant kinases (e.g., EGFR or VEGFR2) and include positive controls (e.g., staurosporine). Surface plasmon resonance (SPR) can quantify binding affinities (KD values) to resolve discrepancies . Additionally, compare substituent effects: fluorophenyl analogs show altered selectivity profiles .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's anti-inflammatory activity?
- Methodological Answer : Systematic substitution of the ethoxyphenyl group (e.g., with methoxy, chloro, or trifluoromethyl analogs) and pyridazinone ring modification (e.g., introducing electron-withdrawing groups) can reveal key pharmacophores. In vitro COX-2 inhibition assays and in vivo murine inflammation models (e.g., carrageenan-induced paw edema) should correlate structural changes with efficacy .
Q. What methodologies are recommended to assess environmental persistence and ecotoxicity?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Determine hydrolysis half-life (t₁/₂) under varying pH/temperature.
- Phase 2 : Use LC-MS/MS to quantify biodegradation products in soil/water matrices.
- Phase 3 : Conduct acute toxicity assays in Daphnia magna and Danio rerio (zebrafish) to estimate EC₅₀ values.
Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Differences may stem from metabolic stability (e.g., cytochrome P450-mediated oxidation). Perform hepatic microsome assays to identify major metabolites. Validate in vivo results using xenograft models with pharmacokinetic profiling (plasma t₁/₂, bioavailability) . Adjust dosing regimens based on AUC (area under the curve) comparisons.
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening data, machine learning algorithms (e.g., random forest) can identify confounding variables .
Q. How should researchers validate target engagement in cellular models?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases). Complementary techniques like siRNA knockdown or CRISPR-Cas9 gene editing can establish phenotypic causality .
Notes for Experimental Design
- Controlled Variables : Batch-to-batch variability in compound purity must be minimized using standardized synthetic protocols .
- Negative Controls : Include sulfonamide derivatives lacking the pyridazinone moiety to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
